6-bromo-2-ethyl-4-methyl-2H-indazole
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Overview
Description
6-bromo-2-ethyl-4-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-ethyl-4-methyl-2H-indazole typically involves the bromination of 2-ethyl-4-methylindazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indazole ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-ethyl-4-methyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
6-bromo-2-ethyl-4-methyl-2H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology to study molecular interactions and pathways.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-ethyl-4-methyl-2H-indazole involves its interaction with specific molecular targets. The bromine atom and other substituents on the indazole ring can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-methyl-2H-indazole
- 2-ethyl-4-methyl-2H-indazole
- 6-chloro-2-ethyl-4-methyl-2H-indazole
Uniqueness
6-bromo-2-ethyl-4-methyl-2H-indazole is unique due to the presence of both ethyl and methyl groups along with the bromine atom. This combination of substituents can result in distinct chemical and biological properties compared to other similar compounds. The specific arrangement of these groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications.
Biological Activity
6-Bromo-2-ethyl-4-methyl-2H-indazole is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, highlighting its efficacy against various biological targets.
Synthesis
The synthesis of this compound involves several key steps, typically starting from commercially available indazole derivatives. The synthetic route often includes bromination and alkylation processes to introduce the ethyl and methyl groups at specific positions on the indazole ring. The methodologies employed may vary, but common techniques include Suzuki coupling and other palladium-catalyzed reactions, which allow for the introduction of various substituents with high specificity and yield.
Anticancer Properties
Recent studies have demonstrated that indazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown to inhibit various kinases involved in cancer progression, such as Akt and ERK1/2. The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent activity against cancer cell lines.
Compound | Target | IC50 (nM) |
---|---|---|
This compound | Akt1 | 350 |
Related Indazole Derivative | ERK1/2 | 20 |
In vitro assays have confirmed that these compounds can induce apoptosis in cancer cells by modulating key apoptotic pathways. For example, treatment with indazole derivatives has been linked to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that certain indazole derivatives possess strong activity against various pathogens, including fungi and protozoa. In particular, studies have shown that these compounds can effectively inhibit the growth of Candida species and protozoan parasites like Entamoeba histolytica and Giardia intestinalis.
Pathogen | Compound | IC50 (µM) |
---|---|---|
Candida albicans | This compound | 0.5 |
E. histolytica | Indazole Derivative | <0.05 |
G. intestinalis | Indazole Derivative | <0.05 |
The structure-activity relationship studies indicate that substituents on the indazole ring significantly influence the antimicrobial activity, with electron-withdrawing groups enhancing potency against these pathogens .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Study : A study involving breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, correlating with increased apoptosis markers .
- Antimicrobial Study : In a comparative analysis of various indazole derivatives against protozoan infections, this compound was found to be one of the most effective compounds tested, showcasing its potential as a lead candidate for further development in treating parasitic infections .
Properties
IUPAC Name |
6-bromo-2-ethyl-4-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-3-13-6-9-7(2)4-8(11)5-10(9)12-13/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGDSWDKVZFJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=CC(=CC2=N1)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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